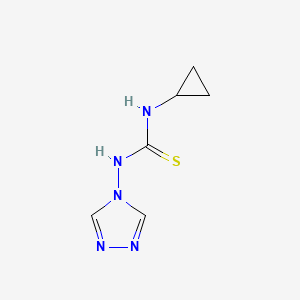

1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea

Description

1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic thiourea derivative featuring a cyclopropyl group and a 1,2,4-triazole moiety. Thiourea derivatives are widely studied for their biological activities, including antifungal, anticancer, and antimicrobial properties.

Properties

Molecular Formula |

C6H9N5S |

|---|---|

Molecular Weight |

183.24 g/mol |

IUPAC Name |

1-cyclopropyl-3-(1,2,4-triazol-4-yl)thiourea |

InChI |

InChI=1S/C6H9N5S/c12-6(9-5-1-2-5)10-11-3-7-8-4-11/h3-5H,1-2H2,(H2,9,10,12) |

InChI Key |

RZYBNTZEIFWCLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=S)NN2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alkoxides can react with the thiourea group under mild conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activities, and synthesis methods.

Physicochemical Properties

- Solubility : Thiourea derivatives generally exhibit moderate aqueous solubility, whereas thiazole- or thiadiazole-containing analogues () may have reduced solubility due to aromatic stacking .

- Stability : Cyclopropane’s ring strain in the target compound could reduce thermal stability compared to cyclohexyl-containing analogues () .

Biological Activity

1-Cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopropyl group and a triazole ring, which are known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit antiviral properties against HIV. The mechanism involves the inhibition of viral proteases, which are crucial for the maturation and replication of the virus. For instance, related compounds have demonstrated significant inhibition against HIV protease with IC50 values in the low micromolar range .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro tests indicated that it exhibits potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics such as ampicillin and streptomycin .

Case Study: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of a series of triazole derivatives including this compound. The results indicated that these compounds could effectively inhibit HIV replication in vitro, with some derivatives showing enhanced selectivity and reduced cytotoxicity compared to existing treatments .

Case Study: Antibacterial Properties

Another investigation focused on the antibacterial effects of thiourea derivatives. The study demonstrated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.008 to 0.06 µg/mL. These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Data Tables

Q & A

Basic: What are the standard synthetic routes for 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with cyclopropylamine under acidic or basic conditions. For example, intermediate thiourea precursors can be generated via nucleophilic substitution between cyclopropyl isothiocyanate and 4H-1,2,4-triazole-4-amine. Optimization includes:

- Temperature control : Reactions at 60–80°C improve cyclization efficiency while minimizing side-product formation .

- Catalysts : Use of catalytic HCl or H₂SO₄ enhances cyclization rates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Molecular geometry : Optimized structures reveal bond lengths and angles, validated against crystallographic data (e.g., SHELX-refined structures) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites, critical for understanding reactivity in substitution reactions .

- Spectroscopic validation : Calculated IR and NMR spectra (e.g., ¹H/¹³C chemical shifts) are compared with experimental data to confirm structural assignments .

Software packages like Gaussian 16 or ORCA are recommended for these analyses.

Basic: What spectroscopic techniques are most effective for confirming the structure of this thiourea derivative?

Answer:

- ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm) and thiourea NH peaks (δ 9–10 ppm, broad). The triazole ring carbons appear at δ 150–160 ppm in ¹³C NMR .

- IR Spectroscopy : Strong bands at 3200–3400 cm⁻¹ (N-H stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm thiourea functionality .

- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control strains .

- Structural analogs : Compare derivatives (e.g., fluorinated vs. non-fluorated triazoles) to isolate substituent effects .

- Solubility factors : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution in biological media .

Meta-analyses of structure-activity relationships (SAR) can reconcile conflicting results .

Basic: How is the purity of the compound assessed, and what chromatographic methods are recommended?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm confirm purity (>98%) .

- TLC : Silica plates (ethyl acetate:hexane = 1:1) with Rf ≈ 0.5; visualization via iodine vapor or UV .

- Melting Point : Sharp melting range (e.g., 180–182°C) indicates homogeneity .

Advanced: How does the cyclopropyl group influence the compound's stability and biological interactions?

Answer:

- Steric effects : The cyclopropyl ring imposes torsional strain, reducing rotational freedom and enhancing metabolic stability compared to linear alkyl chains .

- Electron-withdrawing effects : Modulates electron density on the thiourea sulfur, altering hydrogen-bonding capacity with biological targets (e.g., enzymes) .

- Pharmacokinetics : Cyclopropyl derivatives show improved logP values (1.5–2.0), balancing lipophilicity and aqueous solubility .

Basic: What are the key intermediates in the synthesis, and how are their structures validated?

Answer:

- Intermediate 1 : Cyclopropyl isothiocyanate (synthesized via reaction of cyclopropylamine with thiophosgene). Validated by IR (C≡N stretch at 2100 cm⁻¹) .

- Intermediate 2 : 4H-1,2,4-Triazole-4-amine, confirmed via LC-MS (m/z 97 [M+H]⁺) and ¹H NMR (singlet at δ 8.2 ppm for triazole protons) .

- Coupling Reaction : Intermediate thiourea adducts are characterized by HRMS and 2D NMR (HSQC, HMBC) .

Advanced: What experimental designs study the compound's mechanism of action in antimicrobial assays?

Answer:

- Time-Kill Assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., triazole-thiourea interactions with ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.